
3-Bromo-5-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isopropylphenol is an organic compound with the molecular formula C9H11BrO. It has a molecular weight of 215.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-isopropylphenol is 1S/C9H11BrO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 . This indicates that the molecule consists of a phenol group with bromine and isopropyl substituents.Physical And Chemical Properties Analysis
3-Bromo-5-isopropylphenol is a solid at room temperature . It has a molecular weight of 215.09 .Scientific Research Applications
Synthesis and Polymerization
3-Bromo-5-isopropylphenol plays a role in various synthesis and polymerization processes. For instance, it is involved in the synthesis of poly(3-hexylthiophene) with narrower polydispersity, where the polymerization of specific thiophene derivatives is quenched with hydrochloric acid, leading to polymers with very low polydispersity (Miyakoshi, Yokoyama, & Yokozawa, 2004). Additionally, the compound has been used in the synthesis of thiobisphenols from alkylphenols derived from natural phenolic lipids, showcasing its utility in creating diverse chemical structures (Tyman & Johnson, 2005).
Molecular Actions and Biological Activity
The molecular actions of derivatives of 3-Bromo-5-isopropylphenol, such as 2-isopropylphenol, have been studied, particularly in relation to their effects on human 5-HT3A receptors. These studies provide insights into the contrasting actions of different phenol derivatives on excitatory and inhibitory ligand-gated ion channels (Barann, Lindén, Witten, & Urban, 2008). In another study, 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives were prepared and screened for their antitubercular and antimicrobial activities, indicating the potential medicinal applications of bromophenol derivatives (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Chemical Decomposition and Recovery
The non-catalytic recovery of phenol through the decomposition of 2-isopropylphenol in supercritical water has been investigated. This research is significant for understanding the breakdown and recovery processes of similar compounds in supercritical water conditions (Sato, Haryu, Adschiri, & Arai, 2004).
Computational Chemistry Studies
Computational studies have been conducted on 5-methyl-2-isopropylphenol (Thymol), a derivative of 3-Bromo-5-isopropylphenol, using Density Functional Theory (DFT). These studies include geometric optimization, vibrational frequency determination, and thermochemical calculations, contributing to a deeper understanding of the molecular properties of such compounds (Gupta, 2021).
Safety and Hazards
The safety data sheet for 3-Bromo-5-isopropylphenol indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-bromo-5-propan-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAOHCAASRMQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

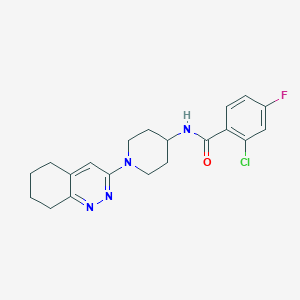
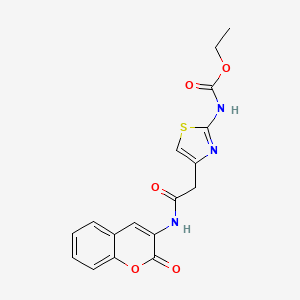
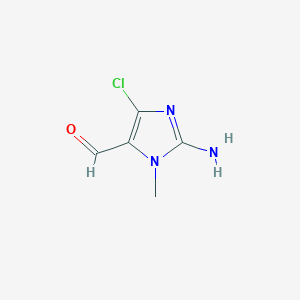
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
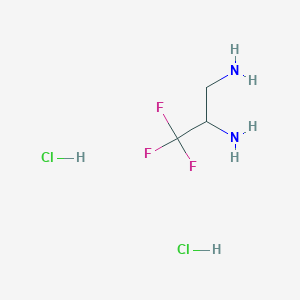

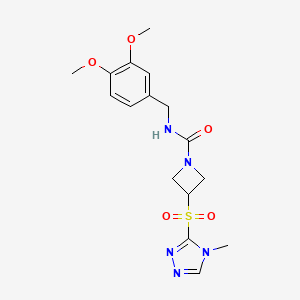
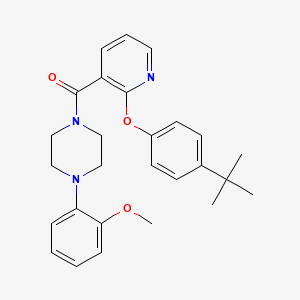
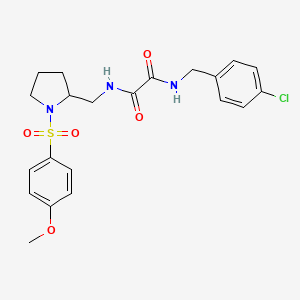

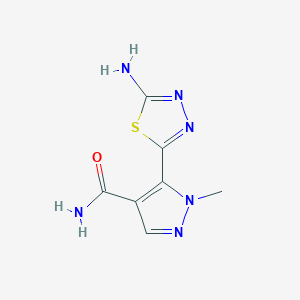
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)